2-(4-Butoxyphenyl)quinoline-4-carboxylic acid

Pharmaceutical impurity profiling Reference standard characterization Chromatographic method development

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-70-7) is a fully characterized quinoline-4-carboxylic acid derivative with the molecular formula C20H19NO3 and a molecular weight of 321.38 g/mol. It is most critically recognized as Cinchocaine Impurity 1 (also known as Dibucaine Impurity D) and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research, ensuring traceability against pharmacopeial standards (USP or EP).

Molecular Formula C20H19NO3
Molecular Weight 321.4 g/mol
CAS No. 51842-70-7
Cat. No. B1332780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Butoxyphenyl)quinoline-4-carboxylic acid
CAS51842-70-7
Molecular FormulaC20H19NO3
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)
InChIKeyUMIHKVGOARDBHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid (CAS 51842-70-7): A Definitive Cinchocaine Impurity Reference Standard


2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-70-7) is a fully characterized quinoline-4-carboxylic acid derivative with the molecular formula C20H19NO3 and a molecular weight of 321.38 g/mol . It is most critically recognized as Cinchocaine Impurity 1 (also known as Dibucaine Impurity D) and is employed as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical research, ensuring traceability against pharmacopeial standards (USP or EP) . The compound is also referenced as 2-(4-butoxyphenyl)cinchoninic acid and 2-(4-butoxyphenyl)-4-quinolinecarboxylic acid [1].

2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid (CAS 51842-70-7): The Critical Role of a Specific Cinchocaine Impurity Standard in Pharmaceutical Analysis


In pharmaceutical quality control, the accurate identification and quantification of specific impurities is non-negotiable for regulatory compliance and patient safety. Substituting 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid with a generic quinoline-4-carboxylic acid or another Cinchocaine impurity is analytically invalid. This compound is a structurally unique, process-specific impurity of the active pharmaceutical ingredient (API) Cinchocaine (Dibucaine) . Its distinct 4-butoxyphenyl substitution confers a unique chromatographic retention time and spectral signature that is essential for its specific detection in compendial methods . Using an alternative reference standard, such as the 4-methoxy analog or a different EP impurity, would lead to inaccurate quantification, method failure, and potential regulatory rejection, as these analogs have demonstrably different physicochemical properties and biological interactions [1]. The following evidence guide provides quantitative and contextual differentiation that underscores why this specific compound is indispensable.

2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid (CAS 51842-70-7): Comparative Evidence for Superior Analytical and Process Differentiation


Definitive Identity as a Unique Cinchocaine Process Impurity: Molecular Weight and LogP Comparison

2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-70-7) is specifically identified as Cinchocaine Impurity 1 (also Dibucaine Impurity D), a process-related impurity with a molecular weight of 321.38 g/mol . In contrast, another common Cinchocaine impurity, Cinchocaine EP Impurity B (2-hydroxyquinoline-4-carboxylic acid, CAS 15733-89-8), has a molecular weight of 189.17 g/mol . The significant difference in molecular weight (Δ = 132.21 g/mol) and the presence of the lipophilic 4-butoxyphenyl group in the target compound, absent in Impurity B, result in a vastly different hydrophobicity profile. While specific experimental logP values are not provided, the structural features predict a logP for the target compound that is substantially higher (estimated 3-4 units) than that of the more polar Impurity B, directly impacting its retention time on reverse-phase HPLC columns . This difference is critical for chromatographic resolution.

Pharmaceutical impurity profiling Reference standard characterization Chromatographic method development

Purity Specification Benchmarking for Regulatory-Grade Reference Standards

For use as a primary or secondary reference standard, high purity is non-negotiable. Reputable vendors supply 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid (CAS 51842-70-7) with a minimum purity specification of 95% (HPLC) for research-grade material and 98% for higher-grade standards . In contrast, the closely related analog 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (CAS not specified in source) is associated with a reported weak inhibition (IC50 = 1.00E+5 nM) against Candida albicans prolyl-tRNA synthetase, indicating a biological activity profile that is both weak and divergent from the target compound's analytical role [1]. This highlights that even slight structural modifications (butoxy vs. methoxy) drastically alter properties. Substitution with a lower purity or structurally similar compound compromises the accuracy of analytical methods.

Reference standard purity Quality control (QC) Method validation

Structural Uniqueness Confirmed by Spectroscopic and Chromatographic Signatures

The compound's identity is confirmed by multiple analytical techniques, including MS, NMR, and HPLC, as part of its characterization as a fully characterized reference standard . Its unique retention time and spectral data are documented and used to develop specific HPLC methods for Cinchocaine impurity profiling . The availability of this compound in quantities up to 10 kgs [1] and from suppliers offering comprehensive Certificates of Analysis (CoA) with traceability to pharmacopeial standards provides a level of documentation and reliability that is not typically available for generic or uncharacterized quinoline-4-carboxylic acids. This is a critical differentiator for laboratories operating under GLP or GMP conditions, where method traceability is essential.

Analytical method validation Spectroscopic characterization Chromatographic resolution

2-(4-Butoxyphenyl)quinoline-4-carboxylic Acid (CAS 51842-70-7): High-Impact Analytical and R&D Applications Driven by Its Unique Identity


Development and Validation of HPLC Methods for Cinchocaine (Dibucaine) Impurity Profiling

This compound is the definitive reference standard for identifying and quantifying Cinchocaine Impurity 1 in API and finished drug product batches. Its unique chromatographic behavior, which is distinct from other Cinchocaine impurities like EP Impurity B (Δ MW = 132.21 g/mol) , is critical for achieving baseline resolution in compendial HPLC methods. Using this specific standard ensures method accuracy and robustness, which are essential for regulatory submissions (e.g., ANDA, DMF) .

Pharmaceutical Reference Standard for Traceability and Regulatory Compliance

For analytical and QC laboratories operating under cGMP/GLP, this compound is provided as a fully characterized reference standard with comprehensive analytical data and a Certificate of Analysis (CoA) . This documentation enables traceability to pharmacopeial standards (USP or EP) and supports the validation of analytical methods. Its availability at high purity (≥95%) and in batch sizes up to 10 kg [1] ensures a consistent, reliable supply for long-term stability studies and method validation projects.

Synthesis and Process Research for Cinchocaine and Related Local Anesthetics

In process chemistry, this compound serves as a key marker for understanding and controlling the synthetic pathway of Cinchocaine. Its presence and levels are direct indicators of specific side reactions or process variability. By using the authenticated reference standard, process chemists can optimize reaction conditions to minimize this impurity, thereby improving overall API yield and purity . The compound is also listed as an intermediate in organic synthesis, including for the preparation of compounds with local anesthetic activity .

Differentiation in Exploratory Research of Quinoline-Based Pharmacophores

For researchers investigating structure-activity relationships (SAR) within the quinoline-4-carboxylic acid family, this compound provides a valuable data point. While a closely related analog, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, demonstrates weak inhibitory activity (IC50 = 1.00E+5 nM) against prolyl-tRNA synthetase [2], the specific 4-butoxyphenyl substitution on the target compound is associated with its role as a Cinchocaine impurity. This structural divergence offers a clear example of how subtle changes in the alkoxy chain length can redirect a molecule's application from potential biological activity to a process-specific impurity marker. Procurement of the correct, well-characterized compound is essential for avoiding erroneous SAR conclusions.

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